N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
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Overview
Description
N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a complex organic compound that features a furan ring, a pyridazine ring, and a propionamide group
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Biochemical Pathways
Similar compounds have shown to inhibit the expression of collagen, a key component in fibrotic pathways .
Result of Action
Similar compounds have shown to effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro , suggesting potential anti-fibrotic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with a suitable acylating agent to form the intermediate compound. This intermediate is further reacted with a pyridazine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction can produce furan-2-ylmethanol.
Scientific Research Applications
N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler furan derivative with antimicrobial properties.
Pyridazine derivatives: Compounds with similar ring structures that exhibit various biological activities.
Propionamide derivatives: Compounds with similar functional groups used in medicinal chemistry.
Uniqueness
N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is unique due to its combination of a furan ring, a pyridazine ring, and a propionamide group. This unique structure allows it to interact with multiple molecular targets and exhibit a wide range of biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-2-12(19)16-11-5-6-14(18-17-11)22-9-13(20)15-8-10-4-3-7-21-10/h3-7H,2,8-9H2,1H3,(H,15,20)(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUIUJNWGHRNOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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